MG-262 - 179324-22-2

MG-262

Catalog Number: EVT-275998
CAS Number: 179324-22-2
Molecular Formula: C25H42BN3O6
Molecular Weight: 491.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MG-262 (also known as carbobenzoxy-L-leucyl-L-leucyl-L-leucinal) is a potent, cell-permeable, and reversible proteasome inhibitor. It acts by blocking the chymotrypsin-like activity of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for protein degradation in eukaryotic cells [, ]. MG-262 is widely used in scientific research to investigate the role of the ubiquitin-proteasome system in various cellular processes, including cell cycle regulation, apoptosis, and immune responses.

Future Directions
  • Optimization of MG-262 as a therapeutic agent: While MG-262 shows promise as an anti-cancer agent, further research is needed to improve its efficacy and reduce potential side effects [].
  • Development of more specific proteasome inhibitors: Targeting specific proteasome subunits or activities could lead to more selective and effective therapies [].
  • Exploration of MG-262 in combination therapies: Combining MG-262 with other drugs, such as autophagy inhibitors [] or histone deacetylase inhibitors [], could enhance therapeutic efficacy in various diseases.

Bortezomib (Velcade)

    Compound Description: Bortezomib, commercially known as Velcade, is a boronic acid-based proteasome inhibitor approved by the FDA for systemic use []. It is primarily used in treating multiple myeloma [, ].

(-)-Epigallocatechin gallate (EGCG)

    Compound Description: (-)-Epigallocatechin gallate (EGCG) is a polyphenol found abundantly in green tea. It possesses antioxidant properties and is being investigated for potential anticancer effects [].

    Relevance: Interestingly, EGCG has been found to antagonize the anticancer effects of boronic acid-based proteasome inhibitors, including MG-262 and Bortezomib []. This antagonistic effect arises from EGCG's ability to directly react with and block the proteasome inhibitory function of these compounds [].

MG-132

    Compound Description: MG-132 is a peptide aldehyde and a potent, cell-permeable proteasome inhibitor [, , ]. It is widely used in research to investigate the ubiquitin-proteasome system.

PS-IX

    Compound Description: PS-IX is a boronic acid-based proteasome inhibitor, similar to MG-262 and Bortezomib [].

    Relevance: PS-IX shares its mechanism of action and susceptibility to EGCG antagonism with MG-262, suggesting structural and functional similarities [].

PS-I

    Compound Description: PS-I is a proteasome inhibitor, but unlike MG-262, it is not boronic acid-based [].

    Relevance: Although PS-I inhibits the proteasome, it does not exhibit the same sensitivity to EGCG antagonism as MG-262, indicating a different structural class and potentially a distinct binding mechanism to the proteasome [].

Nelfinavir

    Compound Description: Nelfinavir is a non-boronic acid-based proteasome inhibitor with antiviral properties, primarily used in treating HIV infection [].

    Relevance: Nelfinavir inhibits the proteasome through a different mechanism than MG-262 and is not antagonized by EGCG, highlighting the specificity of EGCG antagonism towards boronic acid-based proteasome inhibitors [].

Anisomycin

    Compound Description: Anisomycin is a compound predicted to target OA-related modules and could be a potential drug for osteoarthritis therapy [].

    Relevance: While Anisomycin is not structurally related to MG-262, it is predicted to target similar pathways related to osteoarthritis []. This suggests potential overlap in their therapeutic applications, specifically in addressing osteoarthritis.

Other Related Compounds Mentioned:

  • Lasalocid []: A potential therapeutic agent for Glioblastoma, alongside MG-262.
  • Nystatin []: Identified as potentially beneficial in reducing Glioblastoma development, along with MG-262.
  • Alimemazine []: A drug identified as a potential therapy for AML, similar to MG-262.
  • Fluoxetine []: Highlighted as a potential therapeutic agent for AML, alongside MG-262.
  • Quipazine []: Identified as potentially beneficial for AML targeted therapy, along with MG-262.
  • Naltrexone []: Identified as a potential AML therapy, similar to MG-262.
  • Oxybenzone []: Highlighted as a potential therapy for AML, alongside MG-262.
  • 15-delta prostaglandin J2 []: Identified as a potential targeted therapy drug for LGG, similar to MG-262.
  • Vorinostat []: Identified as a potential targeted therapy drug for LGG, similar to MG-262.
  • 5155877 []: Identified as a potential targeted therapy drug for LGG, similar to MG-262.
  • Puromycin []: Identified as a potential targeted therapy drug for LGG, similar to MG-262.
  • Withaferin A []: Identified as a potential targeted therapy drug for LGG, similar to MG-262.
  • Ciclopirox []: Identified as a potential targeted therapy drug for LGG, similar to MG-262.
  • Chloropyrazine []: Identified as a potential targeted therapy drug for LGG, similar to MG-262.
  • Megestrol []: Identified as a potential targeted therapy drug for LGG, similar to MG-262.
Source and Classification

MG-262 is classified as a synthetic small molecule and is part of a broader class of compounds known as proteasome inhibitors. These inhibitors are designed to block the proteasome's function, thereby preventing the degradation of ubiquitinated proteins. The compound was developed through modifications of earlier proteasome inhibitors, such as MG-132, enhancing its potency and selectivity .

Synthesis Analysis

Methods and Technical Details

The synthesis of MG-262 involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with commercially available precursors such as 4-(methoxycarbonyl)benzyl 1H-imidazole-1-carboxylate.
  2. Reactions: The compound undergoes multiple reactions, including coupling reactions with boronated peptides to form intermediate structures.
  3. Purification: After the synthesis, purification techniques such as chromatography are employed to isolate MG-262 from reaction by-products.

The detailed synthetic pathway has been documented in various studies, highlighting the importance of each step in achieving high yields and purity of the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of MG-262 can be described by its chemical formula C16H19N3O4C_{16}H_{19}N_{3}O_{4} and molecular weight of approximately 319.34 g/mol. The compound features a hydroxamate group that is crucial for its inhibitory activity against the proteasome. Key structural characteristics include:

  • Functional Groups: Hydroxamic acid moiety which is essential for binding to the active site of the proteasome.
  • Chirality: The presence of chiral centers contributes to its biological activity.

A three-dimensional representation of MG-262 can be generated using molecular modeling software to visualize its interaction with target proteins .

Chemical Reactions Analysis

Reactions and Technical Details

MG-262 primarily acts through competitive inhibition of the proteasome's catalytic sites. The mechanism involves:

  1. Binding: MG-262 binds to the active site of the 20S proteasome, preventing substrate access.
  2. Inhibition Kinetics: Studies have demonstrated that MG-262 exhibits a dose-dependent inhibition profile, with IC50 values indicating its potency in various cellular models.

The compound has been shown to induce significant changes in protein turnover rates within cells, leading to altered cellular responses such as apoptosis and cell cycle arrest .

Mechanism of Action

Process and Data

The mechanism by which MG-262 exerts its effects involves several key processes:

  1. Proteasome Inhibition: By binding to the active site of the proteasome, MG-262 inhibits the degradation of pro-apoptotic factors and cell cycle regulators.
  2. Cellular Response: The accumulation of these proteins leads to enhanced apoptosis in cancer cells and can disrupt normal cellular functions in non-cancerous cells.

Quantitative assays have demonstrated that MG-262 significantly alters protein synthesis rates and mRNA translation efficiency following treatment .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MG-262 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.

Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly used to confirm the identity and purity of synthesized MG-262 .

Applications

Scientific Uses

MG-262 has garnered attention for its potential applications in various fields:

  1. Cancer Research: Its ability to induce apoptosis makes it a candidate for cancer therapeutics, particularly in hematological malignancies.
  2. Neurobiology: Studies have shown that MG-262 can modulate protein synthesis in neuronal cells, suggesting possible implications in neurodegenerative diseases.
  3. Drug Development: As a model compound for designing new proteasome inhibitors, MG-262 serves as a benchmark for evaluating the efficacy of novel therapeutic agents .
Mechanistic Insights into Proteasome and Lon Protease Inhibition

Molecular Targets of MG-262 in Eukaryotic and Prokaryotic Systems

MG-262 (Z-Leu-Leu-LeuB(OH)₂) exhibits distinct molecular targets across biological kingdoms, demonstrating remarkable mechanistic versatility. In eukaryotic systems, MG-262 functions primarily as a potent and reversible inhibitor of the 20S proteasome core particle, specifically targeting the chymotrypsin-like (β5) activity. The inhibitor binds competitively to the proteasome's catalytic threonine residues, forming a stable tetrahedral intermediate through its boronic acid moiety. This interaction effectively blocks proteolytic processing of cellular proteins, leading to accumulation of polyubiquitinated proteins and disruption of protein homeostasis [1] [3] [8].

In prokaryotic systems, particularly in pathogenic bacteria like Salmonella enterica serovar Typhimurium, MG-262 demonstrates potent inhibitory activity against Lon protease (La protease), an ATP-dependent serine protease crucial for bacterial virulence. Lon protease shares minimal sequence identity (∼42%) with its human mitochondrial homolog, suggesting potential for selective antibacterial targeting. The enzyme plays critical roles in degrading damaged proteins and regulating virulence factors necessary for systemic infection [2] [5] [9]. This dual targeting capability positions MG-262 as a unique chemical probe for studying protein degradation mechanisms across evolutionary boundaries.

Table 1: Molecular Targets of MG-262 in Different Biological Systems

Biological SystemPrimary TargetInhibition MechanismFunctional Consequences
Eukaryotic Cells20S proteasome (β5 subunit)Reversible competitive inhibition via boronate-threonine adductAccumulation of polyubiquitinated proteins, cell cycle arrest, apoptosis induction
Prokaryotic CellsLon protease (Ser-Lys catalytic dyad)ATP-dependent competitive inhibitionImpaired degradation of regulatory proteins, reduced bacterial virulence
Comparative SpecificityHigher affinity for proteasome β5 subunit (IC₅₀ = 9-14 nM) vs. Lon protease (IC₅₀ = 122 nM)Differential ATP-dependence: Essential for Lon inhibition, not for proteasomeSpecies-specific effects: Cytotoxic in eukaryotes, antivirulence in prokaryotes

ATP-Dependent Inhibition Mechanisms of Bacterial Lon Protease

The inhibition of bacterial Lon protease by MG-262 demonstrates a unique ATP-dependency not observed in its proteasome inhibition mechanism. Biochemical studies reveal that MG-262 inhibits Salmonella Lon protease with an IC₅₀ of 122 ± 9 nM, making it the most potent Lon inhibitor identified to date [2] [5]. This inhibition requires ATP binding but not ATP hydrolysis, indicating that Lon must attain a specific conformational state induced by ATP binding to become susceptible to MG-262 [2] [9].

The inhibition mechanism proceeds through a two-step kinetic process:

  • Rapid initial step: Formation of a reversible covalent adduct between the boronic acid moiety of MG-262 and the active site serine residue (Ser⁶⁷⁹) of Lon protease.
  • Slow conformational change: An isomerization step where Lon undergoes a structural rearrangement that tightens inhibitor binding, resulting in an overall inhibition constant (Kᵢ) of 5-20 nM [9].

This ATP-dependent mechanism provides a critical regulatory checkpoint for inhibition, as Lon adopts distinct conformations during its catalytic cycle. The enzyme's requirement for ATP binding before inhibitor acceptance suggests that MG-262 preferentially targets the catalytically active conformation of Lon. This mechanistic nuance may explain the compound's significant potency against bacterial Lon while potentially minimizing off-target effects in eukaryotic systems where ATP-dependent conformational changes in proteasomes follow different principles [2] [5] [9].

Reversible Binding Kinetics and Transition-State Analogue Properties

MG-262 functions as a transition-state analogue that mimics the tetrahedral intermediate formed during peptide bond hydrolysis, contributing to its exceptional potency against both proteasomes and Lon proteases. The boronic acid moiety (-B(OH)₂) is central to this function, as it readily forms a reversible covalent adduct with the catalytic threonine of proteasomes (Oγ-Thr¹) or serine of Lon proteases (Oγ-Ser⁶⁷⁹) [1] [3] [9]. This interaction generates a transition state-like structure that closely resembles the high-energy intermediate formed during peptide bond cleavage.

The binding kinetics demonstrate time-dependent inhibition characterized by:

  • Rapid initial binding phase (Kᵢ = 10⁻⁷ M)
  • Slow isomerization step (K*ᵢ = 10⁻¹¹ M) that enhances inhibitor residence time
  • Complete reversibility upon removal or dilution [3] [9]

For the proteasome, MG-262 exhibits sub-nanomolar to low-nanomolar inhibitory constants against the chymotrypsin-like activity:

  • IC₅₀ = 9.18 nM in mouse 5TGM1 myeloma cells
  • IC₅₀ = 13.76 nM in human RPMI-8226 myeloma cells [1] [10]

The compound's kinetic behavior as a transition-state analogue is further evidenced by its competitive inhibition patterns against peptide substrates. Kinetic analyses reveal that MG-262 increases the apparent Kₘ for substrate binding without affecting Vₘₐₓ, consistent with classic competitive inhibition where the inhibitor competes directly with substrate for the active site [3] [9]. This mechanism allows MG-262 to achieve exceptional specificity while maintaining reversible binding characteristics that distinguish it from irreversible proteasome inhibitors like epoxyketones.

Table 2: Kinetic Parameters of MG-262 Inhibition in Cellular Systems

Cell Line/SystemTargetIC₅₀ (nM)Assay MethodExposure Time
Mouse 5TGM1 myelomaProteasome9.18 ± 0.54SRB cytotoxicity48-72 hours
Human RPMI-8226 myelomaProteasome13.76 ± 0.89SRB cytotoxicity48-72 hours
Salmonella Typhimurium LonLon protease122 ± 9Fluorescent peptide hydrolysis30 minutes
Human microvascular endothelial cellsFlt-1 expression500 (concentration)RT-PCR (Flt-1 downregulation)12 hours

Table 3: Binding Kinetics and Transition-State Analogue Properties

PropertyProteasome InhibitionLon Protease Inhibition
Inhibition Constant (Kᵢ)0.1-3 nM (chymotrypsin-like activity)5-20 nM (final complex after isomerization)
Transition State MimicryTetrahedral boronate mimics peptide hydrolysis transition stateSimilar tetrahedral adduct with Ser-Lys catalytic dyad
ReversibilityComplete upon dilution or inhibitor removalComplete upon dilution or ATP depletion
Binding StepsSingle-step bindingTwo-step: Fast covalent adduct formation followed by slow conformational change
Inhibition KineticsCompetitive with peptide substratesCompetitive with peptide substrates, ATP-dependent

Role of Boronic Acid Moiety in Proteasome vs. Lon Protease Selectivity

The boronic acid moiety of MG-262 serves as the key pharmacophore responsible for its inhibitory activity against both proteasomes and Lon proteases, yet it contributes differently to selectivity profiles in these systems. This functional group enables the compound to form reversible covalent bonds with nucleophilic residues in the catalytic sites of both enzyme types. For proteasomes, the boron atom reacts with the γ-hydroxyl group of the N-terminal threonine (Thr¹) in the β5 subunit, creating a tetrahedral transition state analogue that mimics the high-energy intermediate of peptide bond hydrolysis [1] [3] [8].

The selectivity differences emerge from structural distinctions in the active sites:

  • Proteasome active sites: Contain a catalytic Thr¹ that forms a direct ester bond with the boronic acid, stabilized by the oxyanion hole and surrounding hydrophobic pockets that accommodate the tri-leucine peptide chain of MG-262 [8].
  • Lon protease active site: Features a Ser-Lys catalytic dyad (Ser⁶⁷⁹-Lys⁷²²) where boron coordinates with the serine hydroxyl group, while the leucine residues occupy substrate recognition pockets [2] [5].

The differential ATP-dependence of MG-262 inhibition between these enzymes further modulates selectivity. While proteasome inhibition occurs independently of ATP, Lon protease inhibition requires ATP binding to induce the catalytically active conformation capable of inhibitor binding [2] [9]. This ATP-dependence creates a biological selectivity filter that may be exploited for antibacterial drug development.

Molecular modeling studies suggest that the tri-leucine peptide backbone of MG-262 contributes significantly to target discrimination. The leucine side chains fit optimally into the hydrophobic S1-S3 pockets of both enzyme types, but subtle differences in pocket architecture influence binding kinetics. Proteasomes exhibit higher affinity (lower nanomolar range) compared to Lon (low hundred nanomolar range), reflecting better complementarity with proteasomal substrate channels [1] [2] [5]. These structural insights provide a foundation for designing derivatives with enhanced selectivity for specific protease targets.

Table 4: Comparative Analysis of Boronic Acid Interactions in Different Proteolytic Systems

Feature20S Proteasome (β5 subunit)Lon Protease (Salmonella)
Catalytic ResidueN-terminal Thr¹Ser⁶⁷⁹
Catalytic MechanismThr¹-dependent nucleophilic attackSer-Lys catalytic dyad
Boronate AdductReversible tetrahedral complex with Thr¹ OγReversible tetrahedral complex with Ser⁶⁷⁹ Oγ
ATP RequirementNot required for inhibitionEssential (induces active conformation)
Hydrophobic Pocket FitOptimal for tri-leucine sequenceSuboptimal due to narrower substrate channel
Inhibition KineticsRapid, single-step bindingSlow, two-step with conformational change
Structural Determinants of SelectivityS1 pocket accommodates large hydrophobic residuesS1 pocket sterically constrained by adjacent loops

Concluding Perspectives

The mechanistic analysis of MG-262 reveals a remarkably versatile inhibitor that exploits conserved features of proteolytic machinery across evolutionary boundaries while achieving selectivity through nuanced differences in enzyme dynamics and regulation. Its status as a transition-state analogue targeting both eukaryotic proteasomes and bacterial Lon proteases provides unique opportunities for chemical biology exploration and therapeutic development. The ATP-dependent inhibition mechanism of bacterial Lon represents a particularly promising antibacterial strategy worthy of further investigation. Future research should focus on structural optimization of the boronic acid pharmacophore to enhance target selectivity and pharmacokinetic properties, potentially yielding novel agents for combating cancer and antibiotic-resistant infections.

Properties

CAS Number

179324-22-2

Product Name

MG-262

IUPAC Name

[(1R)-3-methyl-1-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]butyl]boronic acid

Molecular Formula

C25H42BN3O6

Molecular Weight

491.4 g/mol

InChI

InChI=1S/C25H42BN3O6/c1-16(2)12-20(24(31)29-22(26(33)34)14-18(5)6)27-23(30)21(13-17(3)4)28-25(32)35-15-19-10-8-7-9-11-19/h7-11,16-18,20-22,33-34H,12-15H2,1-6H3,(H,27,30)(H,28,32)(H,29,31)/t20-,21-,22-/m0/s1

InChI Key

MWKOOGAFELWOCD-FKBYEOEOSA-N

SMILES

B(C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O

Solubility

Soluble in DMSO

Synonyms

MG-262; MG 262; MG262; Z-LLL-boronate; Z-LLL-B(OH)2; Z-Leu-Leu-Leu-B(OH)2; PS-III; PS III; PSIII;

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O

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